molecular formula C12H2Cl6O2 B1198213 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin CAS No. 57653-85-7

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

Cat. No. B1198213
CAS RN: 57653-85-7
M. Wt: 390.9 g/mol
InChI Key: YCLUIPQDHHPDJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Polychlorinated dibenzo-p-dioxins, including HCDD, are not intentionally produced but are byproducts of various industrial processes, such as the manufacture of chlorophenols and chlorinated pesticides. The synthesis of HCDD can occur through pyrolysis of chlorophenates, where different chlorophenates under pyrolysis conditions have been shown to produce various HCDD isomers, including the unexpected formation of 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin isomer in certain commercial products, suggesting complex formation mechanisms (Buser, 1975).

Molecular Structure Analysis

The molecular structure of HCDD and its congeners has been studied using X-ray crystallography and other spectroscopic methods, revealing planar structures with specific bond distances indicative of their stability and potential for bioaccumulation. For example, a closely related compound, hexafluorodibenzo-p-dioxin, was synthesized and its structure analyzed, showing planarity and specific C-C and C-F bond distances, which are relevant for understanding the structural properties of HCDD (Haffer, Rotard, & Pickardt, 1995).

Chemical Reactions and Properties

HCDD undergoes various chemical reactions, including oxidative metabolism leading to the formation of hydroxylated metabolites. These reactions are crucial for understanding the detoxification and bioactivation mechanisms of HCDD in biological systems. Studies have identified NIH-shifted metabolites of tetrachlorodibenzo-p-dioxin, which are indicative of the metabolic pathways that HCDD might also undergo (Petroske et al., 1997).

Physical Properties Analysis

The physical properties of HCDD, such as solubility, vapor pressure, and environmental persistence, are influenced by its molecular structure. These properties are critical for understanding its environmental behavior, including its distribution, transport, and bioaccumulation in ecosystems. The analysis of these properties is based on the structural characteristics determined through molecular studies.

Chemical Properties Analysis

The chemical properties of HCDD, including its reactivity, stability, and interaction with biological systems, are central to its toxicological profile. HCDD, like other PCDDs, exhibits high stability and resistance to degradation, contributing to its persistence in the environment. The biological effects of HCDD are mediated through mechanisms such as the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and toxic outcomes (Poland & Glover, 1973).

Scientific Research Applications

  • Disposition and Elimination in Liver : A study focused on the disposition, elimination, and enzyme induction of 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin in the liver of mice. It was found that the elimination of this compound from the liver followed first-order kinetics, with a half-life of 52 days. The study highlighted the correlation between liver tissue concentrations and 7-Ethoxyresorufin-O-deethylation activity, though the slopes of these liver concentration-response curves were not equal for all compounds including 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin (Jongh et al., 1992).

  • Carcinogenic Potential : Research has shown that hexachlorodibenzo-p-dioxins, including 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin, are among the most toxic and carcinogenic "man-made" chemicals. These compounds are known to act as complete carcinogens in several species, causing tumors at multiple sites. Their toxic effects, including teratogenicity, may arise through receptor-mediated mechanisms (Huff et al., 2004).

  • Photodegradation Studies : A study examined the photolysis and photocatalytic processes for 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin. The research found that the photocatalytic process was faster than direct photolysis for the same chlorinated compounds, providing insights into potential methods for the degradation of such toxic compounds (Wu et al., 2005).

  • Toxicokinetic Interactions : Another study investigated toxicokinetic interactions between various chlorinated aromatic hydrocarbons, including 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin, in the liver of mice. It concluded that these compounds might influence each other's toxicokinetics when administered in mixtures (Jongh et al., 2005).

  • Biotransformation by Bacteria : Research on Sphingomonas wittichii RW1 demonstrated this bacterium's ability to catabolize 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin. This biotransformation provides a potential avenue for the bioremediation of environments contaminated with toxic diaryl ether pollutants (Nam et al., 2006).

Safety And Hazards

This compound is extremely toxic . Ingestion, inhalation, and skin contact can cause chloracne, characterized by comedones, keratin cysts, pustules, papules, and abscesses . It may also cause liver and kidney damage and personality changes .

properties

IUPAC Name

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H
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InChI Key

YCLUIPQDHHPDJJ-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
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Molecular Formula

C12H2Cl6O2
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID0023824
Record name 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin
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Molecular Weight

390.9 g/mol
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Physical Description

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin is a fluffy white solid. (NTP, 1992), White solid; [CAMEO] White crystals; [MSDSonline]
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Vapor Pressure

3.6X10-11 mm Hg at 25 °C /extrapolated/
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Product Name

1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

CAS RN

57653-85-7
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Melting Point

545 to 547 °F (NTP, 1992), 285-286 °C
Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Record name 1,2,3,6,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
National Toxicology Program - … technical report series, 1980 - pubmed.ncbi.nlm.nih.gov
Hexachlorodibenzo-p-dioxins (HCDD) are formed during the manufacture of certain chlorophenols. They have been found in trichlorophenol, tetrachlorophenol, and pentachlorophenol …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
MP Holsapple, PJ McNerney, DW Barnes… - Journal of Pharmacology …, 1984 - ASPET
The day 4 IgM antibody (AB) response to sheep red blood cells was suppressed in adult female B6C3F1 mice subchronically (14 day) exposed to 1,2,3,6,7,8-hexachlorodibenzo-p-…
Number of citations: 40 jpet.aspetjournals.org
H Kontsas, C Rosenberg, J Tornaeus… - Archives of …, 1998 - Taylor & Francis
The use of chlorophenol-containing antistain agents (eg, Ky5, a wood preservative) ceased in Finland at the end of the 1980s, after 5 decades of use. Exposure of workers to the …
Number of citations: 25 www.tandfonline.com
T Assmuth, T Vartiainen - Chemosphere, 1994 - Elsevier
Concentration patterns of 16 key 2,3,7,8-substituted PCDD/F congeners were analysed at ppt levels in waste, soil, sediment and leachate samples from 3 mixed-waste landfills, 2 …
Number of citations: 24 www.sciencedirect.com
CH Wu, GP Chang-Chien, WS Lee - Journal of hazardous materials, 2005 - Elsevier
This study examined the direct photolysis and photocatalytic processes for 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) and 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-…
Number of citations: 48 www.sciencedirect.com
GT Ankley, GJ Niemi, KB Lodge, HJ Harris… - Archives of …, 1993 - Springer
The uptake of persistent polychlorinated hydrocarbons (PCHs) by four avian species was investigated at upper trophic levels of two aquatic food chains of the lower Fox River and …
Number of citations: 131 link.springer.com
National Toxicology Program - … technical report series, 1980 - pubmed.ncbi.nlm.nih.gov
Hexachlorodibenzo-p-dioxin (HCDD) is formed as a byproduct during the manufacture of certain chlorophenols and has been found in trichlorophenol, tetrachlorophenol, …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
JE Huff, AG Salmon, NK Hooper, L Zeise - Cell biology and toxicology, 1991 - Springer
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and 1,2,3,6,7,8- and 1,2,3,7,8,9-hexachlorodibenzo-p-dioxins (HCDDs) are among the most toxic and carcinogenic of “man-made” …
Number of citations: 131 link.springer.com
MP Holsapple, NK Snyder, SC Wood, DL Morris - Toxicology, 1991 - Elsevier
2,3,7,8-tetrachlorodibenzo-p-dioxin, more popularly called or TCDD and referred to in this reviews as 2,3,7,8-TCDD, is considered the prototype of the polychlorinated dibenzo-p-dioxins …
Number of citations: 256 www.sciencedirect.com
CJ Everett, IL Frithsen, VA Diaz, RJ Koopman… - Environmental …, 2007 - Elsevier
The association of a polychlorinated dibenzo-p-dioxin, a polychlorinated biphenyl, and p,p′-DDT with diabetes was evaluated using the 1999–2002 National Health and Nutrition …
Number of citations: 194 www.sciencedirect.com

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